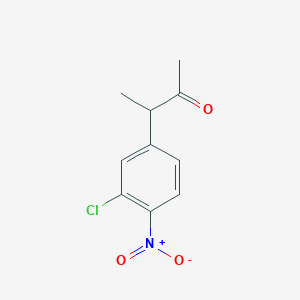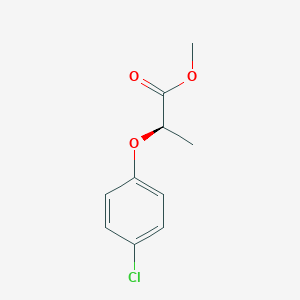
3-Chloro-2-iodophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-iodophenylboronic acid: is an organoboron compound with the molecular formula C6H5BClIO2 and a molecular weight of 282.273 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . The presence of both chlorine and iodine atoms on the phenyl ring makes this compound highly versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 3-chlorophenylboronic acid using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the borylation of 3-chloro-2-iodobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-iodophenylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of 3-chloro-2-iodophenol.
Reduction: Formation of 3-chloro-2-iodobenzyl alcohol.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-2-iodophenylboronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In biological research, this compound is used to create boron-containing biomolecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron moiety to the target molecule . In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of chlorine and iodine atoms enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
- 3-Chloro-2-fluorophenylboronic acid
- 3-Chloro-2-bromophenylboronic acid
- 3-Chloro-2-methylphenylboronic acid
Uniqueness: Compared to its analogs, 3-Chloro-2-iodophenylboronic acid exhibits higher reactivity due to the presence of the iodine atom, which is a better leaving group in substitution reactions . This makes it particularly useful in cross-coupling reactions where high reactivity and selectivity are desired. Additionally, the combination of chlorine and iodine atoms provides unique electronic properties that can be exploited in various chemical transformations .
Properties
Molecular Formula |
C6H5BClIO2 |
|---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
(3-chloro-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H |
InChI Key |
ICYRPDBPPCCOLY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)I)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


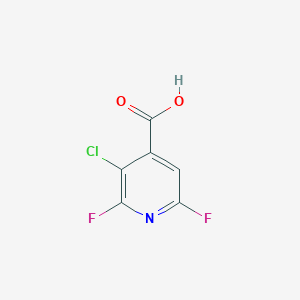



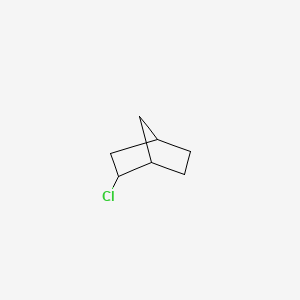
amine](/img/structure/B12088635.png)

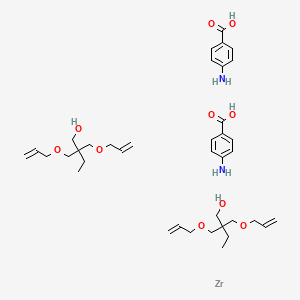
![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
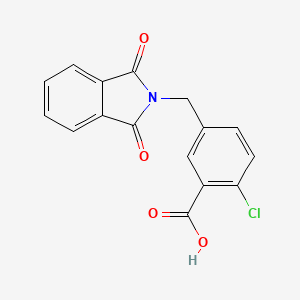
![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
